6-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole
Description
This compound (CAS: 2377608-06-3) is a boronic ester-functionalized indole derivative with a bromine substituent at position 6 and a methyl group at position 1 of the indole ring. Its molecular formula is C₁₅H₁₈BBrNO₂, and it is widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in medicinal chemistry and materials science . The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in palladium-catalyzed couplings .
Properties
IUPAC Name |
6-bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BBrNO2/c1-14(2)15(3,4)20-16(19-14)13-8-10-6-7-11(17)9-12(10)18(13)5/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOKIUPSPWQDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BBrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions to create complex organic molecules. Biology: Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties. Medicine: Industry: Utilized in the synthesis of materials and chemicals with specific properties.
Mechanism of Action
The compound exerts its effects through its ability to participate in cross-coupling reactions, forming carbon-carbon bonds. The boronic acid derivative facilitates the formation of these bonds under mild conditions, making it a valuable tool in organic synthesis.
Molecular Targets and Pathways Involved:
Suzuki-Miyaura Coupling: The reaction targets the formation of biaryl compounds, which are important in the synthesis of pharmaceuticals and materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Core
The following table highlights key differences in substituent patterns and their implications:
Key Observations:
- Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability enhance its leaving-group ability in cross-coupling reactions compared to fluorine .
- Positional Effects : The boronate group at position 2 (target compound) vs. position 4 (6-methoxy analog) alters steric accessibility for metal catalysts .
- N1-Substituents : Methyl (target) vs. ethyl or benzyl groups influence solubility and steric hindrance during coupling reactions .
Heterocycle Variations
Key Observations:
- Indole vs. Indazole : Indazoles exhibit stronger hydrogen-bonding capacity due to the additional nitrogen, improving target binding in drug design .
- Aromatic vs. Non-Aromatic Boronates: Pyridine-based boronates (e.g., from ) are more electron-deficient, favoring couplings with electron-rich partners .
Reactivity in Cross-Coupling Reactions
The target compound’s bromine substituent enables sequential functionalization via Suzuki-Miyaura coupling followed by halogen displacement. For example:
Suzuki Coupling : The boronate group reacts with aryl halides to form biaryl linkages .
Bromine Displacement : Bromine at position 6 can be replaced via Ullmann or Buchwald-Hartwig amination .
In contrast, 6-methoxy analogs () are less reactive in displacement reactions due to the electron-donating methoxy group, making them better suited for electronic material synthesis .
Biological Activity
6-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C14H18BBrN2O2
- Molar Mass : 337.02 g/mol
- CAS Number : 2377606-25-0
| Property | Value |
|---|---|
| Molecular Formula | C14H18BBrN2O2 |
| Molar Mass | 337.02 g/mol |
| CAS Number | 2377606-25-0 |
| Purity | 98% |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : The compound demonstrated potent inhibitory effects on various cancer cell lines. In particular, it showed an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong antiproliferative activity .
The mechanism by which this compound exerts its anticancer effects may involve:
- Targeting Specific Pathways : Similar compounds have been shown to target key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Research indicates that treatment with related compounds increases caspase levels in cancer cells, suggesting an apoptotic mechanism .
Safety Profile
A subacute toxicity study conducted in healthy mice indicated a favorable safety profile for the compound at doses of up to 40 mg/kg . The absence of significant off-target effects further supports its potential as a therapeutic agent.
Study on Antiviral Activity
In a related investigation focusing on antiviral properties, compounds structurally related to this compound exhibited significant antiviral activity against influenza virus strains. A notable finding was the substantial reduction in viral load in treated mice compared to controls .
Comparative Analysis
A comparative analysis of various derivatives revealed that modifications at specific positions on the indole ring could enhance biological activity. For example:
Q & A
Q. What synthetic methodologies are recommended for preparing 6-bromo-1-methyl-2-(pinacolboronyl)indole?
The synthesis typically involves palladium-catalyzed Miyaura borylation or transition-metal-mediated coupling. For example, indole derivatives with boronic ester groups are synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems, followed by purification via flash column chromatography (70:30 ethyl acetate/hexane). Key steps include:
- Catalyst : CuI (1.0 equiv) for efficient azide-alkyne coupling .
- Solvent : PEG-400:DMF (2:1) to enhance reaction homogeneity and reduce side reactions .
- Purification : Column chromatography and vacuum drying to remove residual DMF .
- Yield optimization : Adjusting reaction time (12–24 hours) and stoichiometry of boronic ester precursors.
Q. How can structural validation of this compound be performed using spectroscopic techniques?
- 1H/13C NMR : Confirm indole backbone and boronic ester integration. For example, the methyl group on the indole nitrogen appears as a singlet (~δ 3.7–3.9 ppm), while the pinacol boronate protons resonate as a singlet (~δ 1.3 ppm) .
- HRMS : Molecular ion peaks (e.g., [M+H]+) should match the theoretical mass (C15H20BBrNO2: 359.06 g/mol). For related analogs, FAB-HRMS yields m/z 427.0757 [M+H]+ .
- TLC : Monitor reaction progress using ethyl acetate/hexane (Rf ~0.30) .
Q. What are common impurities encountered during synthesis, and how are they resolved?
- Unreacted boronic ester precursors : Detected via NMR as residual peaks (e.g., δ 6.5–7.5 ppm for unreacted aryl halides). Remove via silica gel chromatography .
- DMF residues : Evident in 1H NMR (~δ 2.7–2.9 ppm). Mitigate by heating the crude product to 90°C under vacuum .
- Oxidation byproducts : Use inert atmospheres (N2/Ar) during synthesis to prevent boronic ester degradation .
Advanced Research Questions
Q. How does the bromine substituent influence Suzuki-Miyaura cross-coupling efficiency?
The bromine at the 6-position enhances electrophilicity, making the indole a superior substrate for palladium-catalyzed couplings. Key factors:
- Catalyst selection : Pd(PPh3)4 or Pd(dppf)Cl2 for aryl bromides due to their stability with electron-withdrawing groups .
- Reaction conditions : Optimize temperature (80–100°C) and base (K2CO3/Na2CO3) to prevent deborylation. For example, biphenyl polymers are synthesized using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under Suzuki conditions .
- Competitive pathways : Bromine can undergo unintended elimination; monitor via LC-MS to detect side products .
Q. What computational tools are used to predict the reactivity of this boronic ester?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the boronic ester’s LUMO energy correlates with coupling efficiency .
- Crystallographic software : SHELXL and OLEX2 refine X-ray data to validate bond lengths (e.g., B–O bond ~1.36 Å) and dihedral angles in the indole core .
- Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, though direct pharmacological data for this compound are limited .
Q. How can crystallographic data resolve discrepancies in molecular geometry?
- SHELX refinement : Resolve disorder in the pinacol boronate group by applying restraints to B–O bond lengths and thermal parameters .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to identify anisotropic displacement errors (>0.05 Ų suggests disorder) .
- Twinned data : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in boronic ester crystals .
Methodological Challenges and Solutions
Q. How to optimize reaction conditions for low-yielding cross-couplings?
Q. What analytical techniques distinguish between regioisomers in functionalized indoles?
- NOESY NMR : Correlate spatial proximity of the methyl group (C1) and boronate to confirm substitution pattern .
- X-ray diffraction : Resolve ambiguities in regiochemistry (e.g., 2- vs. 3-boronate substitution) .
- LC-MS/MS : Fragment ions (e.g., m/z 257 for pinacol boronate cleavage) differentiate isomers .
Data Contradictions and Resolution
- Varied yields in CuAAC reactions : reports 50% yield, while shows 25%. This discrepancy may arise from steric effects of substituents (e.g., fluorophenyl vs. dimethoxyphenyl) impacting alkyne reactivity .
- Boronate stability : Some studies report hydrolysis under acidic conditions, while others note robustness. Use pH 7–8 buffers and avoid protic solvents for storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
